N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Description
N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bicyclic octane core with diazabicyclo and carboxamide functionalities, making it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-4-5-15-6-11(10)7-17-14(19)18-9-12-2-3-13(18)8-16-12/h4-6,12-13,16H,2-3,7-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROPLCWUFNWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CNC(=O)N2CC3CCC2CN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and continuous flow reactors to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivative compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure allows for its use in developing new materials and catalysts.
Mechanism of Action
The mechanism by which N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to DNA and inhibit replication, leading to cell death . The compound may also interact with enzymes involved in angiogenesis, thereby preventing the formation of new blood vessels in tumors.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound shares a similar pyridine core but differs in its thiophene ring structure.
Pyrido[3,4-b]indoles: These compounds have a similar bicyclic structure but differ in their indole moiety.
Uniqueness
N-[(4-methylpyridin-3-yl)methyl]-2,5-diazabicyclo[222]octane-2-carboxamide is unique due to its combination of a diazabicyclo core and a carboxamide group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
